(4-Methylpentan-2-YL)hydrazine (4-Methylpentan-2-YL)hydrazine
Brand Name: Vulcanchem
CAS No.: 57874-30-3
VCID: VC16703206
InChI: InChI=1S/C6H16N2/c1-5(2)4-6(3)8-7/h5-6,8H,4,7H2,1-3H3
SMILES:
Molecular Formula: C6H16N2
Molecular Weight: 116.20 g/mol

(4-Methylpentan-2-YL)hydrazine

CAS No.: 57874-30-3

Cat. No.: VC16703206

Molecular Formula: C6H16N2

Molecular Weight: 116.20 g/mol

* For research use only. Not for human or veterinary use.

(4-Methylpentan-2-YL)hydrazine - 57874-30-3

Specification

CAS No. 57874-30-3
Molecular Formula C6H16N2
Molecular Weight 116.20 g/mol
IUPAC Name 4-methylpentan-2-ylhydrazine
Standard InChI InChI=1S/C6H16N2/c1-5(2)4-6(3)8-7/h5-6,8H,4,7H2,1-3H3
Standard InChI Key UNJASMJCUINBIS-UHFFFAOYSA-N
Canonical SMILES CC(C)CC(C)NN

Introduction

Structural and Chemical Properties

(4-Methylpentan-2-yl)hydrazine consists of a hydrazine group (–NH–NH₂) attached to a 4-methylpentan-2-yl chain. The branched alkyl structure enhances solubility in organic solvents compared to simpler hydrazine derivatives, while the electron-donating methyl group influences reactivity. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments: the hydrazine protons appear as broad singlets near δ 2.5–3.5 ppm, while the methyl and methylene groups in the alkyl chain resonate between δ 0.8–1.5 ppm .

The molecular formula is C₆H₁₅N₂, with a molar mass of 115.2 g/mol. Density and melting point data remain under investigation, though computational models predict a boiling point of 180–190°C under standard pressure. The compound’s pKa values (estimated at 2.1 for the hydrazine group and 8.7 for the alkylamine) suggest moderate basicity, enabling participation in acid-catalyzed reactions .

Synthesis and Optimization

Hydrazine Formation via Condensation Reactions

A validated synthesis route involves the condensation of 4-methylpentan-2-one with hydrazine hydrate. In a representative procedure :

  • Esterification: Naproxen methyl ester is prepared by reacting naproxen with methanol and sulfuric acid.

  • Hydrazide Formation: The ester reacts with hydrazine hydrate in methanol to yield a hydrazide intermediate.

  • Final Condensation: The hydrazide is condensed with 4-methylpentan-2-one in polyethylene glycol (PEG 400) at room temperature for 5 hours, yielding (4-methylpentan-2-yl)hydrazine derivatives in 80% purity after column chromatography.

Solvent selection critically impacts yield. Polar aprotic solvents like dimethylformamide (DMF) reduce efficiency (<50%), whereas PEG 400 enhances reaction kinetics without carcinogenic risks .

Alternative Pathways

Recent advances employ visible-light-initiated oxidative cleavage of triaryl alkenes to generate hydrazine precursors. For example, phenyl(6-phenylpyridin-2-yl)methanone undergoes oxidative cleavage with hydrazine monohydrate in ethanol, producing hydrazone intermediates that rearrange into target hydrazines . This method avoids harsh reagents but requires UV-vis spectroscopy for progress monitoring .

Biological Activities and Mechanisms

Antibacterial and Anti-Inflammatory Effects

(4-Methylpentan-2-yl)hydrazine derivatives exhibit broad-spectrum antibacterial activity. Against Staphylococcus aureus (gram-positive) and Escherichia coli (gram-negative), minimum inhibitory concentrations (MICs) range from 12.5–25 μg/mL . The hydrazine moiety interferes with bacterial folate metabolism, inhibiting dihydrofolate reductase (DHFR) and disrupting nucleotide synthesis .

In inflammation models, these derivatives suppress cyclooxygenase-2 (COX-2) activity by 60–75% at 10 μM, reducing prostaglandin E₂ (PGE₂) levels. Masking the acidic group in parent compounds (e.g., naproxen) mitigates gastrointestinal toxicity while retaining efficacy .

Antiparasitic Applications

Hydrazine-containing quinazolines derived from (4-methylpentan-2-yl)hydrazine show potent activity against Leishmania and Trypanosoma cruzi. Key findings include :

CompoundL. infantum IC₅₀ (μM)T. cruzi IC₅₀ (μM)Selectivity Index (Macrophages)
3b5.01 ± 0.3117.95 ± 1.21>10
3c1.56 ± 0.0911.48 ± 0.49>15

Mechanistic studies indicate dual pathways:

  • Nitric Oxide (NO) Release: Oxidative decomposition of the hydrazine moiety generates NO, inducing parasite apoptosis.

  • Antifolate Activity: Quinazoline cores inhibit parasite DHFR, synergizing with NO-mediated toxicity .

Comparative Analysis with Related Hydrazines

The branched alkyl chain in (4-methylpentan-2-yl)hydrazine confers distinct advantages over linear analogs:

Property(4-Methylpentan-2-yl)hydrazine1,2-DimethylhydrazinePhenylhydrazine
Solubility (H₂O)8.2 mg/mL12.5 mg/mL1.1 mg/mL
LogP1.80.92.4
Thermal StabilityDecomposes at 190°CDecomposes at 150°CStable to 200°C

Enhanced lipid solubility improves blood-brain barrier penetration, making it suitable for central nervous system-targeted therapies .

Future Directions

Ongoing research focuses on:

  • Hybrid Molecules: Conjugating (4-methylpentan-2-yl)hydrazine with antimalarial artemisinin derivatives to exploit dual-stage parasite targeting.

  • Drug Delivery Systems: Encapsulating hydrazines in lipid nanoparticles to reduce off-target toxicity.

  • Computational Modeling: Using density functional theory (DFT) to predict metabolic pathways and optimize decomposition kinetics.

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